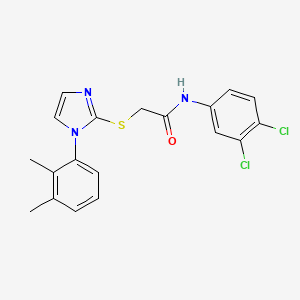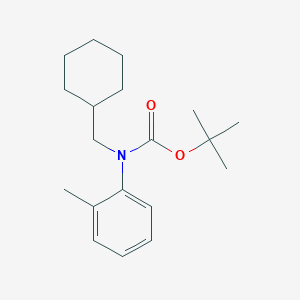![molecular formula C19H21BrN2OS B2810869 3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 288090-53-9](/img/structure/B2810869.png)
3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a thioamide and an α-halo ketone can yield the imidazo[2,1-b][1,3]thiazine ring.
Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through selective oxidation reactions.
Substitution Reactions: The phenyl and p-tolyl groups are typically introduced via nucleophilic substitution reactions, where appropriate aryl halides react with the imidazo[2,1-b][1,3]thiazine intermediate.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo[2,1-b][1,3]thiazine ring with a bromide source, such as methyl bromide, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The imidazo[2,1-b][1,3]thiazine ring can be reduced under hydrogenation conditions to yield a more saturated ring system.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) under hydrogen gas are common.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a more saturated imidazo[2,1-b][1,3]thiazine ring.
Substitution: Formation of nitro or halo derivatives on the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they might be explored as antimicrobial agents, anticancer drugs, or neuroprotective agents.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might contribute to the design of advanced polymers or nanomaterials.
作用機序
The mechanism by which 3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The imidazo[2,1-b][1,3]thiazine core could facilitate binding to biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but with a pyridine ring instead of a thiazine ring.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds also feature a fused ring system with a thiazole and triazole ring.
Uniqueness
What sets 3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide apart is its specific combination of functional groups and ring structure, which can confer unique chemical reactivity and biological activity. The presence of both phenyl and p-tolyl groups, along with the hydroxyl and bromide functionalities, provides a versatile platform for further chemical modifications and applications.
特性
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2OS.BrH/c1-15-8-10-16(11-9-15)19(22)14-20(17-6-3-2-4-7-17)18-21(19)12-5-13-23-18;/h2-4,6-11,22H,5,12-14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQHFABRTFEGKP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride](/img/structure/B2810790.png)

![3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2810792.png)




![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)

![rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans](/img/structure/B2810805.png)
![N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide](/img/structure/B2810806.png)

